K-Ras ligand-Linker Conjugate 6
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Overview
Description
K-Ras ligand-Linker Conjugate 6 is a chemical compound that combines a ligand for the K-Ras recruiting moiety and a PROTAC linker. This compound is particularly useful in synthesizing PROTAC K-Ras Degrader-1, which achieves a degradation efficacy of over 70% in SW1573 cells . The compound can recruit E3 ligases, including VHL, CRBN, MDM2, and IAP .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for K-Ras ligand-Linker Conjugate 6 are not explicitly detailed in available literature. it is likely that the production involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
K-Ras ligand-Linker Conjugate 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
K-Ras ligand-Linker Conjugate 6 has several scientific research applications, including:
Mechanism of Action
K-Ras ligand-Linker Conjugate 6 exerts its effects by recruiting E3 ligases, such as VHL, CRBN, MDM2, and IAP. These ligases facilitate the ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome system . The compound specifically targets K-Ras proteins, leading to their degradation and reduced activity in cells .
Comparison with Similar Compounds
Similar Compounds
PROTAC K-Ras Degrader-1: A potent degrader of K-Ras proteins with similar mechanisms of action
Other PROTACs: Compounds that utilize the PROTAC technology to target different proteins for degradation
Uniqueness
K-Ras ligand-Linker Conjugate 6 is unique due to its specific targeting of K-Ras proteins and its ability to recruit multiple E3 ligases. This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPBPQQMBNUCA-DHWXLLNHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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